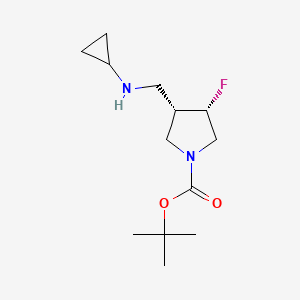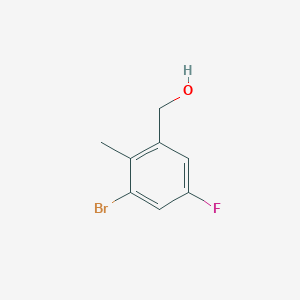
3-Bromo-5-fluoro-2-methylbenzenemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-fluoro-2-methylbenzenemethanol is an organic compound that belongs to the class of aromatic alcohols. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methyl group attached to a benzene ring, with a hydroxymethyl group (-CH2OH) as a substituent. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-2-methylbenzenemethanol typically involves the bromination and fluorination of a methyl-substituted benzene derivative, followed by the introduction of the hydroxymethyl group. One common synthetic route is as follows:
Bromination: The starting material, 2-methylphenol, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the 3-position.
Fluorination: The brominated intermediate is then treated with a fluorinating agent, such as potassium fluoride (KF), to introduce the fluorine atom at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-fluoro-2-methylbenzenemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: (3-Bromo-5-fluoro-2-methyl-phenyl)-carboxylic acid.
Reduction: (3-Bromo-5-fluoro-2-methyl-phenyl)-methane.
Substitution: (3-Methoxy-5-fluoro-2-methyl-phenyl)-methanol.
Aplicaciones Científicas De Investigación
3-Bromo-5-fluoro-2-methylbenzenemethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-fluoro-2-methylbenzenemethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance its binding affinity to molecular targets, while the hydroxymethyl group can participate in hydrogen bonding interactions. The exact molecular targets and pathways involved vary depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
(3-Bromo-5-fluoro-2-methyl-phenyl)-methane: Lacks the hydroxymethyl group, resulting in different chemical properties and reactivity.
(3-Bromo-5-fluoro-2-methyl-phenyl)-carboxylic acid: Contains a carboxylic acid group instead of a hydroxymethyl group, leading to different applications and reactivity.
(3-Methoxy-5-fluoro-2-methyl-phenyl)-methanol:
Uniqueness
3-Bromo-5-fluoro-2-methylbenzenemethanol is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms, along with the hydroxymethyl group, makes it a versatile compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C8H8BrFO |
|---|---|
Peso molecular |
219.05 g/mol |
Nombre IUPAC |
(3-bromo-5-fluoro-2-methylphenyl)methanol |
InChI |
InChI=1S/C8H8BrFO/c1-5-6(4-11)2-7(10)3-8(5)9/h2-3,11H,4H2,1H3 |
Clave InChI |
ZRIXKJABJGEUGX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1Br)F)CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[Methyl(3-methyl-4-nitrophenyl)amino]ethanol](/img/structure/B8540932.png)
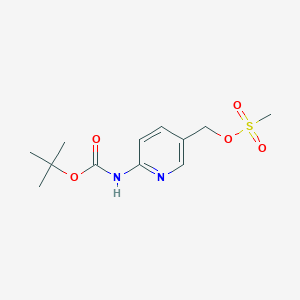

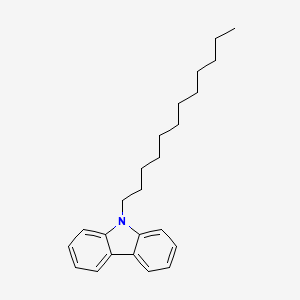
![2-Naphthalenecarboxamide, 4-amino-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B8540964.png)
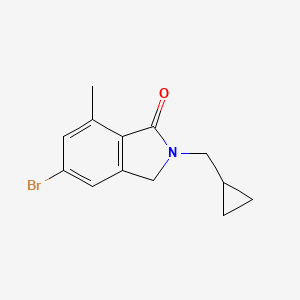
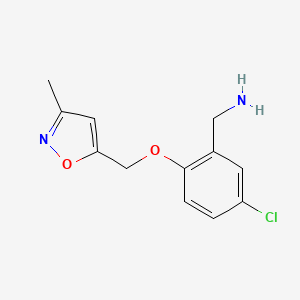
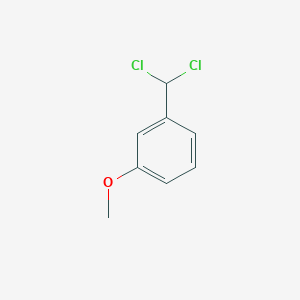
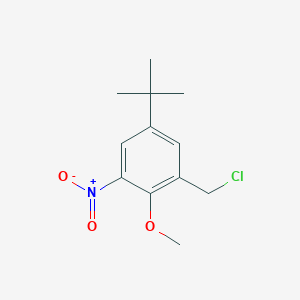
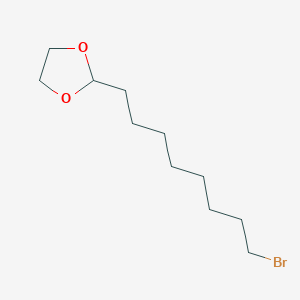

![Tert-butyl (2-[(5-bromopyridin-3-yl)amino]ethyl)carbamate](/img/structure/B8541019.png)
![4-[(4-Hydroxy-2,5-dimethylphenyl)methyl]benzene-1,3-diol](/img/structure/B8541022.png)
